1-(difluoromethyl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(Difluoromethyl)-N~4~-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a difluoromethyl group, a thiazole ring, and a pyrazole sulfonamide moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-N~4~-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylation reagents such as difluoromethyl sulfone or difluoromethyl iodide under appropriate conditions.
Formation of the Pyrazole Ring: The pyrazole ring can be formed through the cyclization of hydrazines with 1,3-diketones.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Continuous flow microreactor systems can be employed to improve reaction efficiency and control reaction conditions more precisely .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-N~4~-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
1-(Difluoromethyl)-N~4~-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N~4~-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the thiazole and pyrazole rings contribute to its overall stability and reactivity. The sulfonamide group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(Trifluoromethyl)-N~4~-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide
- 1-(Difluoromethyl)-N~4~-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-imidazole-4-sulfonamide
- 1-(Difluoromethyl)-N~4~-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-4-carboxamide
Uniqueness
1-(Difluoromethyl)-N~4~-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. The combination of the thiazole and pyrazole rings also contributes to its unique reactivity and potential biological activity.
Properties
Molecular Formula |
C14H12F2N4O2S2 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C14H12F2N4O2S2/c15-14(16)20-8-12(7-17-20)24(21,22)18-6-11-9-23-13(19-11)10-4-2-1-3-5-10/h1-5,7-9,14,18H,6H2 |
InChI Key |
AKASUQNXTNYAOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CNS(=O)(=O)C3=CN(N=C3)C(F)F |
Origin of Product |
United States |
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